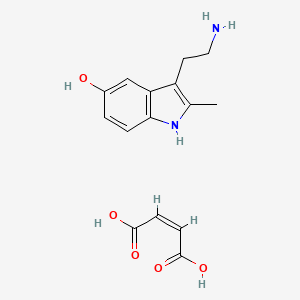

2-Methylserotonin maleate salt

説明

Historical Context and Evolution of Serotonin (B10506) Receptor Agonist Research

The journey to understanding the multifaceted nature of serotonin, or 5-hydroxytryptamine (5-HT), began with its discovery in the mid-20th century. wikipedia.org Initially identified as a vasoconstrictor substance in the blood, its role as a neurotransmitter in the central nervous system soon became apparent. This dual function sparked immense scientific interest, leading to the gradual unraveling of a complex serotonergic system.

A pivotal moment in this exploration was the realization that serotonin exerts its effects through a variety of receptor subtypes, each with distinct distributions and functions. Early research relied on less selective compounds, making it challenging to attribute a specific physiological response to a single receptor type. The development of selective agonists—compounds that mimic the action of the natural ligand at a specific receptor—marked a significant leap forward. These tools allowed researchers to activate one receptor subtype at a time, providing clearer insights into their individual roles. The evolution of these selective agonists has been instrumental in mapping the intricate serotonergic pathways that regulate everything from mood and appetite to gastrointestinal function and pain perception.

Significance of 2-Methylserotonin Maleate (B1232345) Salt as a Selective Pharmacological Probe

2-Methylserotonin, available commercially as its maleate salt for stability and solubility, emerged as a key player in this narrative due to its potent and selective agonist activity at the 5-HT3 receptor. sigmaaldrich.commedchemexpress.com The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, mediating rapid, excitatory neurotransmission. painphysicianjournal.com The selectivity of 2-Methylserotonin for this receptor subtype allows researchers to investigate the specific physiological processes governed by 5-HT3 receptor activation, with minimal confounding effects from other serotonin receptors. nih.gov

The chemical structure of 2-Methylserotonin, featuring a methyl group at the second position of the indole (B1671886) ring, is crucial for its receptor selectivity. ontosight.ai This structural modification distinguishes it from the endogenous ligand serotonin and other derivatives, enabling its use as a precise tool to probe 5-HT3 receptor function in various biological systems.

Chemical and Physical Properties of 2-Methylserotonin Maleate Salt

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄N₂O · C₄H₄O₄ | scbt.com |

| Molecular Weight | 306.31 g/mol | scbt.comsigmaaldrich.com |

| Appearance | White to brown powder | sigmaaldrich.com |

| Solubility | Water (5 mg/mL, clear) | sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

| CAS Number | 78263-91-9 | scbt.comsigmaaldrich.com |

Overview of Research Domains Utilizing this compound

The selective nature of this compound has made it an invaluable tool across several domains of biomedical research. Its applications have shed light on fundamental physiological mechanisms and have been instrumental in preclinical studies.

Gastrointestinal Motility: A significant body of research has employed 2-Methylserotonin to investigate the role of 5-HT3 receptors in regulating gut function. Studies have shown that activation of these receptors can influence intestinal motility and pacemaker activity in the interstitial cells of Cajal, which are critical for coordinating gut contractions. plos.orgplos.org For instance, in murine ileum preparations, 2-Methylserotonin has been shown to augment pacemaker activity, an effect that can be blocked by 5-HT3 receptor antagonists. plos.orgplos.org This line of inquiry is crucial for understanding conditions like irritable bowel syndrome (IBS), where altered serotonin signaling is implicated. wikipedia.org

Nociception (Pain Perception): The involvement of 5-HT3 receptors in pain signaling has been extensively studied using 2-Methylserotonin. Research indicates that activation of these receptors in the spinal cord can modulate nociceptive pathways. painphysicianjournal.com Interestingly, the effects can be complex, with some studies showing that intrathecal administration of 2-Methylserotonin can produce analgesic effects against certain types of pain, while peripheral administration can contribute to pain sensitization. painphysicianjournal.comnih.gov

Emesis (Vomiting): 2-Methylserotonin has been a key compound in elucidating the mechanisms of nausea and vomiting. It is known to induce emesis by activating 5-HT3 receptors in both the gut and the brainstem. plos.orgnih.gov This has been demonstrated in animal models where administration of 2-Methylserotonin reliably induces vomiting, an effect that is preventable with 5-HT3 receptor antagonists. plos.orgnih.gov These studies have been fundamental to understanding the mode of action of anti-emetic drugs used in chemotherapy and other contexts.

Neuroscience and Behavior: In the field of neuroscience, 2-Methylserotonin has been used in drug discrimination studies in animals. These studies help to characterize the subjective effects of drugs. Rats can be trained to recognize the internal state produced by 2-Methylserotonin, and this response can then be used to test the similarity of other compounds to 5-HT3 agonists. nih.gov Such research has confirmed that the discriminative stimulus effects of 2-Methylserotonin are mediated by central 5-HT3 receptors. nih.gov

Detailed Research Findings with this compound

| Research Domain | Experimental Model | Key Finding with 2-Methylserotonin | Reference(s) |

| Gastrointestinal Motility | Murine ileum muscle preparations | Augmented pacemaker activity in interstitial cells of Cajal. | plos.orgplos.org |

| Nociception | Mice (intrathecal administration) | Produced dose-dependent analgesia against chemical and thermal pain. | painphysicianjournal.com |

| Mice (intraperitoneal administration) | Did not induce writhing (pain behavior) alone, but enhanced serotonin-induced writhing. | nih.gov | |

| Emesis | Least Shrew (Cryptotis parva) | A 5 mg/kg intraperitoneal injection produced a robust frequency of vomits. | plos.orgnih.gov |

| Drug Discrimination | Rats | Served as a discriminative stimulus (ED50 = 2.6 mg/kg), which was generalized to another 5-HT3 agonist but not a 5-HT1/5-HT2 agonist. | nih.gov |

特性

IUPAC Name |

3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.C4H4O4/c1-7-9(4-5-12)10-6-8(14)2-3-11(10)13-7;5-3(6)1-2-4(7)8/h2-3,6,13-14H,4-5,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEAUMZKRNJEDU-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)O)CCN.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(N1)C=CC(=C2)O)CCN.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017462 | |

| Record name | 3-(2-Aminoethyl)-2-methyl-1H-indol-5-ol maleate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78263-91-9 | |

| Record name | 1H-Indol-5-ol, 3-(2-aminoethyl)-2-methyl-, (2Z)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78263-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Aminoethyl)-2-methyl-1H-indol-5-ol maleate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Characterization: Selective 5 Ht3 Receptor Agonism

In Vitro Receptor Binding Affinity and Selectivity Profiling

The selectivity of 2-Methylserotonin for the 5-HT3 receptor has been established through in vitro quantitative ligand binding assays. These assays measure the affinity of a compound for a specific receptor, typically expressed as the inhibition constant (Ki).

| Receptor Subtype | Binding Affinity (Ki) in nM |

|---|---|

| 5-HT1A | >500 |

| 5-HT1B | >500 |

| 5-HT1C | >500 |

| 5-HT1D | 1220 |

| 5-HT1E | >10,000 |

| 5-HT2 | >500 |

This interactive table summarizes the binding affinity of 2-Methylserotonin for various non-5-HT3 serotonin (B10506) receptor subtypes, demonstrating its low affinity for these sites and thereby underscoring its selectivity for the 5-HT3 receptor.

When compared to the endogenous agonist serotonin, 2-Methylserotonin is generally considered to be less potent nih.gov. However, it exhibits greater efficacy at the human 5-HT3 receptor compared to the mouse receptor nih.gov. Other commonly used preclinical 5-HT3 receptor agonists include 1-(m-chlorophenyl)-biguanide (mCPBG) and phenylbiguanide (B94773) nih.gov. It is important to note that while these compounds are valuable research tools, they may not be entirely selective for the 5-HT3 receptor. For instance, mCPBG has a notable affinity for the dopamine (B1211576) transporter, and 2-Methylserotonin itself has some affinity for other 5-HT receptor subtypes, albeit significantly lower than for 5-HT3 nih.gov. The efficacy and potency of these agonists can also vary depending on the species and the specific subunit composition of the 5-HT3 receptor nih.gov.

Mechanisms of 5-HT3 Receptor Activation and Functional Efficacy

The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels nih.gov. Its activation by an agonist like 2-Methylserotonin initiates a cascade of events leading to neuronal depolarization.

Upon binding of 2-Methylserotonin to the extracellular domain of the 5-HT3 receptor, a conformational change is induced in the receptor protein. This structural rearrangement leads to the opening of a central transmembrane ion pore. The 5-HT3 receptor is a non-selective cation channel, and its opening allows the influx of positively charged ions, primarily sodium (Na+) and potassium (K+), with a significant permeability to calcium (Ca2+) as well plos.orgplos.org. This influx of cations leads to the depolarization of the cell membrane.

The activation of 5-HT3 receptors by 2-Methylserotonin results in measurable electrophysiological changes. In vivo, 2-Methylserotonin has been shown to have an inhibitory action on the firing of dorsal raphe nucleus 5-HT neurons nih.gov. Conversely, in other neuronal populations, its activation of 5-HT3 receptors leads to excitatory effects plos.org. For example, both serotonin and 2-Methylserotonin have been observed to cause excitatory effects in interstitial cells of Cajal (ICC), which are involved in gut pacemaker activity plos.org. Application of 2-Methylserotonin (10 µM) was found to increase the spectral power of ICC electrical activity to 153±35% of the control plos.org. Furthermore, 2-Methylserotonin can induce a direct inward current in interneurons, leading to their depolarization nih.gov.

Downstream Signaling Pathways Mediated by 5-HT3 Receptor Activation

The initial influx of cations, particularly Ca2+, through the 5-HT3 receptor channel triggers a series of downstream intracellular signaling events. The activation of 5-HT3 receptors by 2-Methylserotonin has been shown to augment intracellular Ca2+ levels plos.org. This increase in intracellular Ca2+ can, in turn, activate various calcium-dependent enzymes and signaling pathways.

One of the key downstream pathways involves the activation of Ca2+/calmodulin-dependent protein kinase IIα (CaMKIIα) plos.org. The influx of extracellular Ca2+ through the 5-HT3 receptor can lead to the activation of the cytosolic calcium sensor protein, calmodulin (CaM) plos.org. Activated CaM can then stimulate CaMKIIα. Furthermore, studies have demonstrated that 2-Methylserotonin-induced activation of 5-HT3 receptors can lead to the subsequent activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway plos.org. This suggests a cascade where 5-HT3 receptor activation by 2-Methylserotonin leads to a Ca2+-dependent activation of CaMKIIα, which in turn modulates ERK1/2 signaling.

Calcium Ion Flux and Intracellular Calcium Dynamics

The activation of the 5-HT3 receptor by 2-Methylserotonin maleate (B1232345) salt directly initiates changes in intracellular calcium ([Ca2+]i) concentrations. The 5-HT3 receptor channel possesses a high permeability to extracellular calcium (Ca2+), and its stimulation by 2-Methylserotonin (2-Me-5-HT) allows for an increased influx of these ions. plos.org Research has demonstrated that 2-Me-5-HT augments intracellular Ca2+ levels in brainstem slices, an effect that can be nullified by a selective 5-HT3 receptor antagonist, palonosetron (B1662849). plos.org

In specific cell types, such as the interstitial cells of Cajal (ICC) in the gut, 2-Me-5-HT has been shown to enhance spontaneous Ca2+ oscillations, which are fundamental to pacemaker activity. plos.org This effect was reversed by a 5-HT3 receptor antagonist, highlighting the receptor's role in modulating gut motility through calcium signaling. plos.org

| Parameter | Observation with 2-Methylserotonin | Key Inhibitors/Antagonists | Reference |

|---|---|---|---|

| Intracellular Ca2+ Levels | Augmented in brainstem slices and ICCs. | Palonosetron (5-HT3 antagonist) | plos.orgplos.org |

| Extracellular Ca2+ Influx | Increased permeability through 5-HT3R; involvement of L-type Ca2+ channels. | Amlodipine (B1666008) (L-type Ca2+ channel antagonist) | plos.org |

| Intracellular Ca2+ Release | Mobilization from ER stores via Ryanodine (B192298) Receptors (RyRs). | Dantrolene (RyR inhibitor) | plos.org |

Interaction with Calmodulin and Calmodulin-Dependent Kinases (e.g., CaMKII)

The increase in intracellular calcium concentration initiated by 2-Methylserotonin serves as a critical secondary signal, which is primarily interpreted by calcium-binding proteins like calmodulin (CaM). mdpi.com Upon binding with Ca2+, CaM undergoes a conformational change that allows it to interact with and modulate the activity of various target proteins. mdpi.com

Research has shown that the administration of 2-Me-5-HT significantly enhances the interaction of the 5-HT3 receptor with CaM in the brainstem. plos.org This agonist-dependent association was confirmed through co-immunoprecipitation and their colocalization in the area postrema and small intestine was shown via immunohistochemistry. plos.org This interaction suggests a direct link between receptor activation and the engagement of the CaM signaling pathway.

A major downstream effector of the Ca2+/CaM complex is the Ca2+/calmodulin-dependent protein kinase II (CaMKII), a serine/threonine protein kinase crucial for decoding calcium signals. plos.orgmdpi.com Studies have demonstrated that 2-Me-5-HT activates CaMKIIα in both the brainstem and in isolated enterochromaffin cells of the small intestine. plos.org This activation occurs through autophosphorylation of CaMKIIα at the Threonine 286 (Thr286) residue. plos.orgresearchgate.net The specificity of this pathway was established by showing that the activation of CaMKIIα was prevented by the 5-HT3 receptor antagonist palonosetron and that the downstream physiological effects of 2-Me-5-HT were suppressed by the CaMKII inhibitor KN93. plos.org

| Molecule | Effect of 2-Methylserotonin | Mechanism | Reference |

|---|---|---|---|

| Calmodulin (CaM) | Enhanced interaction and colocalization with the 5-HT3 receptor. | Agonist-induced, Ca2+-dependent binding. | plos.org |

| CaMKIIα | Increased activation in brainstem and enterochromaffin cells. | Autophosphorylation at Thr286, downstream of Ca2+/CaM signaling. | plos.orgresearchgate.net |

Activation of Extracellular Signal-Regulated Kinase (ERK1/2) Cascades

The signaling cascade initiated by 2-Methylserotonin at the 5-HT3 receptor extends further downstream to involve the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The ERK1/2 cascade is a pivotal signaling pathway that regulates numerous cellular processes.

Research in the least shrew has shown that administration of 2-Me-5-HT leads to the activation of ERK1/2 in the brainstem. plos.org This activation is a direct consequence of the upstream signaling events triggered by 5-HT3 receptor stimulation. The sequential nature of this pathway was elucidated using a series of inhibitors. The activation of ERK1/2 by 2-Me-5-HT was abrogated not only by the ERK1/2 inhibitor PD98059 but also by the 5-HT3 receptor antagonist palonosetron. plos.org

Crucially, the inhibition of upstream components, such as CaMKII (with KN93) and calcium mobilization (with amlodipine and dantrolene), also prevented the 2-Me-5-HT-induced activation of ERK1/2. plos.org This provides strong evidence for a sequential signaling pathway where 5-HT3 receptor activation by 2-Methylserotonin leads to an increase in intracellular Ca2+, which then activates CaMKII, ultimately resulting in the phosphorylation and activation of ERK1/2. plos.orgresearchgate.net

| Condition | Effect on 2-Me-5-HT-induced ERK1/2 Activation | Implication | Reference |

|---|---|---|---|

| 2-Me-5-HT administration | Activation of ERK1/2 in the brainstem. | 5-HT3R stimulation activates the ERK pathway. | plos.org |

| Pre-treatment with Palonosetron (5-HT3 antagonist) | Activation is abrogated. | ERK1/2 activation is dependent on 5-HT3R. | plos.org |

| Pre-treatment with KN93 (CaMKII inhibitor) | Activation is abrogated. | ERK1/2 activation is downstream of CaMKII. | plos.org |

| Pre-treatment with Amlodipine/Dantrolene (Ca2+ inhibitors) | Activation is abrogated. | ERK1/2 activation is dependent on Ca2+ mobilization. | plos.org |

Neurobiological and Behavioral Research Applications

Central Nervous System Modulation

Within the central nervous system (CNS), 5-HT3 receptors are strategically located in brain regions integral to mood, cognition, and autonomic control, including the brainstem, hippocampus, amygdala, and prefrontal cortex. semanticscholar.orgnih.gov 2-Methylserotonin is instrumental in elucidating the function of these receptors in modulating neuronal circuits and complex behaviors.

5-HT3 receptors are densely expressed on afferent nerve terminals and in brainstem nuclei that form the central relays for autonomic reflexes. The use of 2-Methylserotonin has been pivotal in understanding their role in cardiorespiratory control.

The trigeminocardiac reflex is a powerful brainstem reflex initiated by the stimulation of trigeminal nerve afferents, resulting in pronounced bradycardia and hypotension. nih.govnih.gov Research into the serotonergic modulation of this reflex has revealed complex interactions. Studies using in vitro brain stem slice preparations have shown that while serotonin (B10506) pathways endogenously modulate this reflex, the effects are receptor-subtype dependent. Specifically, activation of 5-HT1A receptors enhances the reflex pathway to cardiac vagal neurons, whereas activation of 5-HT2 receptors with the agonist α-methylserotonin inhibits it. nih.govphysiology.org While these findings highlight a modulatory role for serotonin, the specific involvement of 5-HT3 receptors in the trigeminocardiac reflex pathway has not been extensively detailed in the available research, representing an area for future investigation.

A key sympathoinhibitory pathway involving 5-HT3 receptors is the Bezold-Jarisch reflex. This cardiopulmonary reflex is characterized by bradycardia, hypotension, and apnea, triggered by the activation of vagal afferent C-fibers in the heart and lungs. wikipedia.orglitfl.com Serotonin is a potent stimulus for these afferent fibers, acting on 5-HT3 receptors.

Research has demonstrated a complex modulatory role for 5-HT3 receptors within the central processing of this reflex. The vagal afferents terminate in the nucleus tractus solitarius (NTS) of the brainstem. nih.gov Studies in anesthetized rats have shown that microinjections of 5-HT3 receptor agonists, such as 1-(m-chlorophenyl)-biguanide (CPBG), directly into the NTS produce a dose-dependent inhibition of the bradycardiac component of the Bezold-Jarisch reflex. nih.gov This inhibitory effect was reversed by 5-HT3 receptor antagonists, indicating that central 5-HT3 receptors within the NTS act to gate or reduce the intensity of the cardiovagal reflex response. nih.gov Therefore, 2-Methylserotonin can be used as a tool to explore this central modulatory mechanism, helping to dissect how the CNS processes and integrates powerful sympathoinhibitory signals from the periphery.

Drug discrimination is a highly specific behavioral pharmacology paradigm used to characterize the subjective, interoceptive effects of psychoactive compounds. In these studies, animals are trained to recognize the internal state produced by a specific drug and report it by making a differential response, such as pressing one of two levers for a reward.

2-Methylserotonin was the first 5-HT3 agonist to be successfully used as a training drug in such a paradigm. nih.gov In a standard two-lever operant procedure, rats were trained to discriminate 2-Methylserotonin from saline. The stimulus properties of 2-Methylserotonin were found to be highly specific to 5-HT3 receptor activation. The discriminative stimulus did not generalize to agonists of 5-HT1/5-HT2 receptors but did fully generalize to another 5-HT3 agonist, 1-(m-chlorophenyl)biguanide. nih.gov Furthermore, the 2-Methylserotonin stimulus was potently blocked by the 5-HT3 antagonist ICS 205-930, confirming that the subjective cue is mediated by 5-HT3 receptors. nih.gov These studies establish 2-Methylserotonin as a valuable tool for identifying and characterizing novel compounds that act on the 5-HT3 receptor.

| Compound | Class | Effect in 2-Me-5-HT Trained Rats | Potency (ED50 / ID50) |

|---|---|---|---|

| 2-Methylserotonin (2-Me-5-HT) | 5-HT3 Agonist (Training Drug) | Established Discriminative Stimulus | ED50 = 2.6 mg/kg |

| 1-(m-chlorophenyl)biguanide | 5-HT3 Agonist | Full Generalization | ED50 = 1.6 mg/kg |

| 5-methoxy-N,N-dimethyltryptamine | 5-HT1/5-HT2 Agonist | No Generalization | N/A |

| ICS 205-930 | 5-HT3 Antagonist | Potent Antagonism (Blockade of Stimulus) | ID50 = 0.001 mg/kg |

The role of 5-HT3 receptors in mood regulation is an area of significant research, with evidence suggesting that receptor activation may counteract the effects of antidepressant medications. Preclinical models of depression, such as the Forced Swim Test (FST), are used to screen for potential antidepressant efficacy. researchgate.net In the FST, a reduction in immobility time is interpreted as an antidepressant-like effect.

Studies investigating the role of 5-HT3 receptors have found that 5-HT3 receptor antagonists often produce antidepressant-like effects, reducing immobility time in the FST and Tail Suspension Test (TST). nih.gov Conversely, activation of 5-HT3 receptors appears to have the opposite effect. Research has shown that the 5-HT3 agonist 1-(m-chlorophenyl)-biguanide (mCPBG) significantly attenuated the antidepressant-like effects (i.e., the reduction in immobility) of established antidepressants like imipramine (B1671792) and desipramine (B1205290) in the FST. nih.govbohrium.com When administered alone, the 5-HT3 agonist did not alter the duration of immobility. nih.gov This suggests that 5-HT3 receptor activation does not necessarily induce a depressive-like state on its own but can actively interfere with and reverse the therapeutic-like action of other drugs. The use of agonists like 2-Methylserotonin is therefore crucial for probing the neural circuits through which 5-HT3 receptor activation opposes antidepressant mechanisms.

| Treatment Group | Primary Effect on FST Immobility | Effect of Co-Administration with 5-HT3 Agonist (mCPBG) |

|---|---|---|

| Imipramine | Decrease | Effect was attenuated (immobility increased towards control levels) |

| Desipramine | Decrease | Effect was attenuated (immobility increased towards control levels) |

| Mianserin | Decrease | Effect was attenuated (immobility increased towards control levels) |

| mCPBG (alone) | No Change | N/A |

The serotonergic system is deeply implicated in the regulation of anxiety. While different serotonin receptor subtypes can produce opposing effects on anxiety-like behaviors, activation of the 5-HT3 receptor is generally considered to be anxiogenic (anxiety-producing). This is supported by preclinical studies where 5-HT3 receptor antagonists demonstrate anxiolytic (anxiety-reducing) properties in behavioral assays like the elevated plus maze and the light-dark box test. nih.govresearchgate.net

The anxiogenic effects of 5-HT3 receptor activation are thought to be mediated by the receptor's influence on other neurotransmitter systems, particularly the GABAergic system. 5-HT3 receptors are located on GABAergic interneurons in brain regions critical for processing fear and anxiety, such as the amygdala, hippocampus, and prefrontal cortex. mdpi.comnih.gov Activation of these presynaptic 5-HT3 receptors can enhance the release of GABA, the primary inhibitory neurotransmitter in the CNS. mdpi.com While this might seem counterintuitive, the resulting rapid and potent inhibition of principal neurons can disrupt the delicate excitatory/inhibitory balance within these circuits, leading to a net anxiogenic effect. Agonists like 2-Methylserotonin are invaluable for studying these specific microcircuit interactions, allowing researchers to understand how fast, ionotropic signaling through 5-HT3 receptors modulates GABAergic tone and contributes to the generation of anxiety-related states.

Influence on Cortical Network Oscillations and Neuronal Communication

The direct influence of 2-Methylserotonin, a selective 5-hydroxytryptamine receptor 3 (5-HT3) agonist, on cortical network oscillations has not been extensively characterized in dedicated studies. However, its mechanism of action through the 5-HT3 receptor provides insight into its potential effects on neuronal communication. The 5-HT3 receptor is unique among serotonin receptors as it functions as a ligand-gated ion channel, and its activation leads to rapid, transient depolarization in neurons. patsnap.com

In cortical regions, 5-HT3 receptors are predominantly found on GABAergic interneurons. nih.govpsychiatrist.com Activation of these receptors can modulate the release of the neurotransmitter GABA, which plays a critical role in regulating the excitability of pyramidal neurons and shaping the activity of cortical networks. psychiatrist.com By influencing GABAergic transmission, 5-HT3 receptor activation can indirectly impact synaptic inputs onto pyramidal neurons. psychiatrist.com While agonists for other serotonin receptors, such as the 5-HT2A receptor, have been shown to directly alter cortical activity by increasing excitatory postsynaptic currents and depolarizing pyramidal neurons, the primary role of 5-HT3 receptor activation appears to be a modulation of inhibitory circuits. psychiatrist.com Therefore, 2-Methylserotonin's influence on broader cortical network oscillations is likely secondary to its effects on the firing patterns and neurotransmitter release from specific interneuron populations.

Peripheral Systemic Effects

Gastrointestinal Motility and Enteric Nervous System Function

Interstitial Cells of Cajal (ICC) are specialized pacemaker cells within the gastrointestinal tract that generate the spontaneous electrical slow waves underlying gut motility. mdpi.com Research has demonstrated that 2-Methylserotonin directly influences the activity of these crucial cells. In studies using murine ileum preparations, 2-Methylserotonin, acting as a 5-HT3 receptor agonist, was shown to restore spontaneous calcium (Ca²⁺) oscillations in ICC after they had been suppressed by a 5-HT3 receptor antagonist. mdpi.com This finding suggests that 5-HT3 receptor activation is involved in enhancing the fundamental pacemaker activity of ICC. mdpi.com

Furthermore, electrical activity measurements confirmed these excitatory effects, indicating that 2-Methylserotonin augments ICC pacemaker function. mdpi.com The expression of 5-HT3 receptors on ICC has been confirmed through RT-PCR and immunostaining, solidifying the direct link between the agonist and the cellular response. mdpi.com

Table 1: Effect of 2-Methylserotonin on Interstitial Cells of Cajal (ICC) Activity

| Parameter | Observation | Receptor Involved | Reference |

|---|---|---|---|

| Spontaneous Ca²⁺ Oscillations | Restored and enhanced pacemaker-related calcium activity. | 5-HT3 | mdpi.com |

| Electrical Activity | Caused excitatory effects on ICC electrical pacemaker activity. | 5-HT3 | mdpi.com |

The activation of 5-HT3 receptors by 2-Methylserotonin is a key step in modulating neurotransmitter release within the enteric nervous system. In the gut, serotonin is released from enterochromaffin (EC) cells in response to stimuli, which then acts on 5-HT3 receptors located on adjacent vagal afferent nerves and enteric neurons. mdpi.combohrium.com This activation initiates neural reflexes that are critical for GI function. wikipedia.org

While direct studies detailing the full cascade of specific neurotransmitter releases caused by 2-Methylserotonin are limited, the functional outcome of 5-HT3 receptor stimulation is well-established. Activation of these receptors on enteric neurons leads to their depolarization, which in turn triggers the release of other neurotransmitters, such as acetylcholine (B1216132), from motor neurons. patsnap.com This subsequent release of acetylcholine then acts on smooth muscle cells to facilitate contraction and promote motility, demonstrating 2-Methylserotonin's role as an initiator in a complex neuro-signaling cascade within the gut wall.

Emesis Mechanisms and 5-HT3 Receptor-Mediated Vomiting Pathways

2-Methylserotonin is a potent emetogen, and its action is mediated specifically through the activation of 5-HT3 receptors. patsnap.commdpi.combohrium.com The emetic reflex involves a complex interplay between the central nervous system's chemoreceptor trigger zone (CTZ) and peripheral pathways originating in the gastrointestinal tract. 5-HT3 receptors are densely located in both of these critical areas, including the brainstem's dorsal vagal complex (DVC) and on vagal afferent nerve endings in the gut. mdpi.combohrium.com

Stimulation of 5-HT3 receptors by 2-Methylserotonin induces vomiting through a distinct intracellular signaling cascade. patsnap.commdpi.com As the 5-HT3 receptor is a ligand-gated ion channel, its activation by 2-Methylserotonin leads to a rapid influx of extracellular calcium (Ca²⁺). mdpi.combohrium.com This initial Ca²⁺ surge triggers further Ca²⁺ release from intracellular stores, specifically from the endoplasmic reticulum via ryanodine (B192298) receptors (RyRs). mdpi.combohrium.com The elevated intracellular Ca²⁺ concentration subsequently activates Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and, further downstream, the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. patsnap.commdpi.combohrium.com This entire signaling cascade, from Ca²⁺ influx to ERK1/2 activation, has been demonstrated to be essential for the emesis induced by 2-Methylserotonin. patsnap.commdpi.com The emetic response can be suppressed by selective 5-HT3 receptor antagonists like palonosetron (B1662849). mdpi.combohrium.com

Table 2: Key Molecular Events in 2-Methylserotonin-Induced Emesis

| Step | Molecule/Process | Role | Reference |

|---|---|---|---|

| 1 | 5-HT3 Receptor Activation | Binding of 2-Methylserotonin initiates the emetic signal. | mdpi.combohrium.com |

| 2 | Ca²⁺ Influx | Rapid increase in intracellular calcium through the receptor's ion channel. | patsnap.commdpi.combohrium.com |

| 3 | CaMKII Activation | Activated by the increase in intracellular Ca²⁺. | patsnap.commdpi.combohrium.com |

| 4 | ERK1/2 Activation | Activated downstream of CaMKII, contributing to the final emetic response. | patsnap.commdpi.combohrium.com |

Influence on Cardiovascular Regulation Beyond Vagal Reflexes

The primary and most well-documented cardiovascular effect of systemic 5-HT3 receptor activation is the Bezold-Jarisch reflex, which consists of transient bradycardia (slowed heart rate) and hypotension (lowered blood pressure). bohrium.com This response is mediated by the stimulation of 5-HT3 receptors located on vagal sensory nerve endings in the heart. bohrium.com

Research into the cardiovascular effects of 5-HT3 receptor agonists like 2-Methylserotonin that are independent of this dominant vagal reflex is limited. However, some evidence suggests other neurally-mediated cardiovascular influences. For instance, microinjection of a 5-HT3 receptor agonist directly into the nucleus tractus solitarius (NTS), a key cardiovascular control center in the brainstem, has been shown to produce an increase in blood pressure. mdpi.com This indicates a potential for centrally-mediated pressor effects, in contrast to the peripheral depressor reflex. Additionally, 5-HT3 receptors have been identified on postganglionic cardiac sympathetic nerve fibers in some species, where their activation could contribute to tachycardia, though this is not a universally observed mechanism. bohrium.com Direct, non-neurally mediated effects of 5-HT3 receptor activation on vascular smooth muscle or cardiac tissue have not been clearly established.

Modulation of Respiratory Burst Frequency and Regularity

Research into the effects of 2-Methylserotonin, a selective 5-HT3 receptor agonist, on the fundamental neural rhythms that govern respiration has revealed complex and variable outcomes. The respiratory rhythm, generated by networks of neurons within the brainstem, is characterized by rhythmic bursts of activity. The frequency and regularity of these bursts are critical for maintaining a stable breathing pattern. Modulation of this activity by neurotransmitters like serotonin is a key area of neurobiological investigation.

Studies utilizing isolated brainstem preparations from adult turtles have directly examined the impact of 2-Methylserotonin maleate (B1232345) salt on the modulation of respiratory burst frequency. nih.gov In these in vitro models, which retain the core respiratory rhythm-generating circuitry, the application of 2-Methylserotonin produced highly inconsistent effects on the frequency of respiratory bursts. nih.gov

At certain concentrations, the compound elicited no discernible change in the rate of bursting. However, at higher concentrations, it led to a substantial decrease in burst frequency. This variability was significant enough that in some preparations, respiratory bursting was almost completely suppressed. nih.gov Due to these inconsistent results, the compound was deemed unsuitable for further investigation in that particular line of study. nih.gov

The observed effects, though variable, underscore the role of 5-HT3 receptors in the intricate control of respiratory network output. The modulation, ranging from no effect to profound depression of burst frequency, suggests a complex dose-dependent or state-dependent interaction between 2-Methylserotonin and the neural substrates of respiratory rhythm generation.

Table 1: Effects of 2-Methylserotonin on Respiratory Burst Frequency in Isolated Turtle Brainstem Preparations

| Concentration | Observed Effect on Burst Frequency | Number of Preparations Showing Effect |

|---|---|---|

| 1.0–20 µM | No significant change | Not specified |

| 50 µM | 3- to 4-fold decrease | Not specified |

| 50 µM | Near-cessation of bursting | 3 out of 8 |

Data sourced from Johnson et al., 2022. nih.gov

Preclinical Research Models and Advanced Methodologies

In Vitro Experimental Systems

In vitro models provide a controlled environment to dissect the molecular and cellular mechanisms of 2-Methylserotonin's action on specific tissues and cells, free from the complex systemic interactions of a whole organism.

Isolated Tissue Preparations (e.g., Brainstem Slices, Vagus Nerve, Gut Segments, Pancreatic Islets)

Isolated tissue preparations are invaluable for studying the direct effects of 2-Methylserotonin on complex, multicellular microcircuits.

Brainstem Slices : In studies utilizing brainstem slices from the least shrew, 2-Methylserotonin has been shown to augment intracellular calcium (Ca2+) levels. This effect is mediated by the 5-HT3 receptor, as it can be abolished by selective 5-HT3 receptor antagonists like palonosetron (B1662849) plos.orgnih.gov. This demonstrates a direct excitatory action on brainstem neurons involved in central signaling pathways.

Vagus Nerve : The emetic reflex is significantly modulated by the vagus nerve. While direct application studies on isolated vagus nerves are not prominent, the mechanism of action for 5-HT3 receptor agonists is well-established to involve these pathways. Endogenously released serotonin (B10506) from the gastrointestinal tract activates 5-HT3 receptors on vagal afferent nerves, which depolarize and transmit signals to the brainstem's emetic nuclei to initiate the vomiting reflex plos.org. 2-Methylserotonin is used in vivo to mimic this peripheral activation.

Gut Segments : Research using isolated preparations of the murine ileum, specifically muscle preparations containing the myenteric plexus, has revealed a key role for 2-Methylserotonin in regulating gut motility. In these tissues, 2-Methylserotonin effectively restores spontaneous Ca2+ oscillations in the interstitial cells of Cajal (ICC), the pacemaker cells of the gut, after these oscillations have been suppressed by a 5-HT3 receptor antagonist plos.org. This finding indicates that 2-Methylserotonin, via 5-HT3 receptor activation, enhances the fundamental pacemaker activity that drives gastrointestinal peristalsis. Furthermore, immunohistochemical studies on jejunum segments from the least shrew show that 2-Methylserotonin enhances the colocalization of the 5-HT3 receptor with calmodulin, a key calcium-binding protein, pointing to its role in calcium-dependent signaling cascades within the gut plos.org.

Pancreatic Islets : The serotonergic system is known to be active within pancreatic islets, where it modulates hormone secretion. Human beta cells produce and release serotonin, which in turn can inhibit glucagon secretion from alpha cells via 5-HT1F receptors nih.govresearchgate.net. Various serotonin receptor subtypes, including 5-HT2B and 5-HT2C, have been identified in islet cells and are implicated in regulating insulin secretion and beta-cell proliferation researchgate.netmdpi.com. However, direct studies employing 2-Methylserotonin to specifically probe the function of 5-HT3 receptors in isolated pancreatic islets were not identified in the reviewed literature.

Table 1: Findings from In Vitro Isolated Tissue Preparations

| Preparation | Model Organism | Key Finding |

|---|---|---|

| Brainstem Slices | Least Shrew | 2-Methylserotonin augments intracellular Ca2+ levels via 5-HT3 receptor activation. plos.orgnih.gov |

| Gut Segments (Ileum) | Mouse | 2-Methylserotonin restores spontaneous Ca2+ pacemaker activity in interstitial cells of Cajal (ICC). plos.org |

| Gut Segments (Jejunum) | Least Shrew | 2-Methylserotonin enhances the interaction of the 5-HT3 receptor with calmodulin. plos.org |

Primary Neuronal Cultures and Cell Line Models for Receptor Expression Studies

These reductionist models are essential for studying ligand-receptor interactions and downstream signaling in specific cell types.

Primary Neuronal Cultures : The use of primary neuronal cultures is a common methodology for investigating the effects of serotonergic compounds on neuronal development and signaling. For instance, studies have used cultured hippocampal neurons to show that serotonin can regulate neurite outgrowth through 5-HT1A and 5-HT7 receptors. However, specific research detailing the application of 2-Methylserotonin in primary neuronal culture systems to study 5-HT3 receptor-mediated effects was not prominent in the surveyed scientific literature.

Cell Line Models : Recombinant cell lines, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, are widely used to express specific receptor subtypes for pharmacological profiling. These systems allow for precise characterization of a ligand's binding affinity and functional activity at a single receptor target. Commercially available cell lines stably expressing serotonin receptors, such as the 5-HT2A receptor, are utilized for high-throughput screening of novel compounds innoprot.comrevvity.com. While this methodology is standard for characterizing selective agonists, specific published studies detailing the use of 2-Methylserotonin on cell lines engineered to express 5-HT3 receptors were not identified.

Organotypic Slice Cultures for Network Activity Investigations

Organotypic slice cultures preserve the three-dimensional architecture of neural tissue, making them an excellent model for studying the effects of compounds on developing neuronal networks and synaptic plasticity. This model has been used to demonstrate that serotonin can influence the differentiation of glutamate neurons in developing rat cerebral cortex cultures nih.gov. Despite the utility of this model for studying serotonergic systems, specific investigations using 2-Methylserotonin to explore the role of 5-HT3 receptors in network activity within organotypic cultures were not found in the reviewed literature.

In Vivo Animal Models

In vivo studies are crucial for understanding the integrated physiological and behavioral outcomes of 2-Methylserotonin administration, providing insights into the systemic function of 5-HT3 receptors.

Rodent Models (e.g., rats, mice) for Behavioral and Physiological Assessment

Rats and mice are the most common models for assessing the behavioral and systemic physiological effects of 5-HT3 receptor activation.

Rat Models : In rats, 2-Methylserotonin has been used in a variety of paradigms. Drug discrimination studies have shown that rats can be trained to distinguish 2-Methylserotonin from saline, and this stimulus is mediated by central 5-HT3 receptors nih.gov. In physiological assessments, administration of 2-Methylserotonin into the medial prefrontal cortex was found to reduce the firing of pyramidal neurons. Microdialysis studies in freely moving rats have shown that 2-Methylserotonin can increase the release of acetylcholine (B1216132) in the hippocampus. Furthermore, when administered directly into the spinal cord, 2-Methylserotonin produces dose-dependent analgesia against thermal and inflammatory pain, highlighting the role of spinal 5-HT3 receptors in nociceptive processing.

Mouse Models : In mice, 2-Methylserotonin has been used to investigate pain and nociception. Intraplantar injection of 2-Methylserotonin induces significant paw-licking behavior, indicative of a direct nociceptive response mediated by peripheral 5-HT3 receptors nih.gov. Interestingly, while 2-Methylserotonin alone was found to be ineffective at inducing visceral pain (writhing response), it significantly enhanced the nociceptive effects of serotonin itself nih.gov. This suggests that 2-Methylserotonin can act to sensitize 5-HT3 receptors to their endogenous ligand nih.gov.

Table 2: Findings from In Vivo Rodent Models

| Model | Assessment Type | Key Finding |

|---|---|---|

| Rat | Behavioral (Drug Discrimination) | Serves as a discriminative stimulus mediated by central 5-HT3 receptors. nih.gov |

| Rat | Physiological (Analgesia) | Intraspinal administration produces analgesia against thermal and inflammatory pain. |

| Rat | Physiological (Neurochemical) | Increases acetylcholine release in the hippocampus. |

| Mouse | Physiological (Nociception) | Intraplantar injection induces pain-related behaviors. nih.gov |

| Mouse | Physiological (Nociception) | Enhances serotonin-induced visceral pain, suggesting 5-HT3 receptor sensitization. nih.gov |

Specialized Animal Models for Specific Phenotypes (e.g., Least Shrew for Emesis Research)

Some animal models are uniquely suited for studying specific physiological processes that are difficult to replicate in standard rodent models.

Least Shrew (Cryptotis parva) : The least shrew is a primary model for the study of emesis (vomiting) because, unlike rats and mice, it possesses a vomit reflex. 2-Methylserotonin is a key tool in this model, where it is used as a reliable, selective 5-HT3 receptor agonist to induce emesis plos.orgnih.gov. Research in the least shrew has been instrumental in mapping the neurochemical circuits of vomiting. Studies have demonstrated that 2-Methylserotonin-induced emesis involves the activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII) and extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways in the brainstem plos.orgnih.gov. Furthermore, using Fos immunoreactivity as a marker for neuronal activation, researchers have identified that 2-Methylserotonin activates key emetic loci, including the nucleus of the solitary tract and the area postrema in the brainstem, as well as the enteric nervous system plos.org. The robust and consistent emetic response to 2-Methylserotonin makes the least shrew an invaluable model for screening potential antiemetic drugs that target the 5-HT3 receptor plos.org.

Developmental Stage-Specific Studies (e.g., Developing Rats, Invertebrate Larval Stages)

The role of serotonin and its receptors in developmental processes is a subject of intense investigation, with studies spanning both vertebrate and invertebrate models. nih.gov While direct studies focusing on 2-Methylserotonin in developing rats are not extensively detailed in available literature, the broader context of serotonergic system development provides a framework for its potential impact. The 5-HT3 receptor, the primary target of 2-Methylserotonin, is known to be expressed in the central and peripheral nervous systems and is involved in mediating neuronal depolarization and excitation. wikipedia.org Research in rat models has been crucial for understanding the distribution and function of these receptors in various brain regions. physiology.orgnih.gov

Invertebrate models offer valuable, often more simplified, systems for studying fundamental developmental processes. Serotonin is a well-established modulator of developmental transitions in many aquatic invertebrates, including larval metamorphosis and settlement. nih.govresearchgate.net For instance, research in the mollusc Helisoma trivolvis has shown that different serotonin receptors bidirectionally regulate larval development. nih.gov Although one study noted that agonists for mammalian 5-HT3 receptors did not produce an effect on the embryonic development of this particular snail, other research in invertebrates like the cuttlefish (Sepia officinalis) has demonstrated excitatory effects of 2-Methylserotonin (alpha-methyl-5-hydroxytryptamine) on isolated tissues, pointing to the presence and activity of 5-HT3 receptors. nih.gov The use of 5-HT3 receptor-specific ligands in various invertebrate phyla, including Annelida, Arthropoda, and Mollusca, provides indirect evidence for the receptor's presence and functional importance in developmental and physiological processes. nih.gov

Methodological Considerations for In Vivo Compound Administration in Research Settings

Administering compounds like 2-Methylserotonin maleate (B1232345) salt in live animal models requires rigorous methodological control to ensure the validity of experimental outcomes. The route of administration is a critical factor influencing the compound's journey to its target site.

Key considerations for in vivo administration include:

Vehicle Selection: The substance used to dissolve the compound must be non-toxic and inert. Common vehicles include saline, dimethyl sulfoxide (DMSO), and specialized solutions like 20% SBE-β-CD in saline. medchemexpress.com The choice depends on the compound's solubility and the intended administration route.

Route of Administration: Common methods for systemic delivery in rodent studies include intraperitoneal (i.p.) injection. medchemexpress.comoup.com For targeting the central nervous system directly and bypassing the blood-brain barrier, intracerebroventricular (i.c.v.) injections are utilized. jneurosci.org

Solution Preparation and Stability: For reliable results, it is often recommended that working solutions for in vivo experiments be freshly prepared on the day of use. medchemexpress.com Stock solutions, however, can often be stored at low temperatures (e.g., -80°C) for extended periods. medchemexpress.com

Blood-Brain Barrier Penetration: A crucial consideration is whether the compound can cross the blood-brain barrier to exert central effects. Studies using 2-Methylserotonin have suggested its stimulus properties are likely mediated by a central 5-HT3 mechanism, implying it reaches the brain. nih.gov This was further supported by comparing the effects of a 5-HT3 antagonist with its quaternary amine analog, which does not readily penetrate the barrier; the latter was far less effective at blocking the 2-Methylserotonin stimulus. nih.gov

Table 1: Methodological Parameters for In Vivo Administration This table is interactive. You can sort and filter the data.

| Parameter | Description | Common Practices & Examples |

|---|---|---|

| Vehicle | The solvent or carrier for the compound. | Saline, PEG300, Tween-80, DMSO, SBE-β-CD. medchemexpress.com |

| Route | The path by which the compound is introduced. | Intraperitoneal (i.p.), Intracerebroventricular (i.c.v.). medchemexpress.comjneurosci.org |

| Stability | Ensuring the compound remains active. | Freshly prepared working solutions are recommended. medchemexpress.com |

| Targeting | Reaching the desired physiological system. | i.c.v. for direct CNS access; systemic routes for broader effects. jneurosci.org |

Cutting-Edge Research Techniques

A variety of advanced techniques are employed to dissect the precise actions of 2-Methylserotonin at the molecular, cellular, and network levels.

Electrophysiological Recording Techniques (e.g., Patch-Clamp, Microelectrode Array)

Electrophysiology is the gold standard for studying ion channels like the 5-HT3 receptor.

Patch-Clamp: This technique allows for the direct measurement of ion currents flowing through single channels or across the entire cell membrane. nih.gov Whole-cell patch-clamp recordings have been used extensively to characterize the fast, excitatory inward currents evoked by serotonin and its agonists in various neurons, including those in the rat hippocampus. physiology.org This method confirms that 5-HT3 receptor activation leads to rapid neuronal depolarization. wikipedia.orgnih.gov

Voltage-Clamp Fluorometry (VCF): A more advanced technique, VCF combines electrophysiological recording with fluorescence measurements from probes attached to the receptor protein. This allows researchers to simultaneously track the conformational changes of the 5-HT3 receptor as it binds to agonists like serotonin and opens the ion channel. elifesciences.org

Advanced Optical Imaging (e.g., Fluorescent Calcium Imaging, Confocal Microscopy for Colocalization)

Optical imaging provides spatial and temporal visualization of cellular responses to 2-Methylserotonin.

Fluorescent Calcium Imaging: Since 5-HT3 receptors are permeable to calcium ions (Ca2+), their activation leads to an increase in intracellular calcium levels. wikipedia.orgplos.org Using fluorescent dyes like Fluo-4, researchers can visualize these calcium influxes in real-time. plos.org Studies have demonstrated that 2-Methylserotonin augments intracellular Ca2+ levels in brainstem slices, an effect that can be blocked by 5-HT3 receptor antagonists. plos.org

Confocal Microscopy for Colocalization: This high-resolution imaging technique is used to determine the precise location of proteins within a cell. By using fluorescently labeled antibodies, researchers can visualize 5-HT3 receptors and see if they are located near other cellular proteins. For example, immunohistochemistry has been used to show the colocalization of the 5-HT3 receptor with other signaling proteins like calmodulin in the brainstem following stimulation with 2-Methylserotonin. plos.org

Molecular and Biochemical Assays (e.g., Co-immunoprecipitation, Western Blot, RT-PCR)

These assays provide data on protein-protein interactions, protein expression levels, and gene expression.

Co-immunoprecipitation (Co-IP): This technique is a powerful method for identifying proteins that interact with a target protein. thermofisher.com An antibody to the 5-HT3 receptor can be used to pull the receptor out of a cell lysate, bringing along any proteins that are bound to it. researchgate.net This method has been used to reveal that the 5-HT3 receptor can physically interact with signaling proteins such as calmodulin, a key component of calcium signaling pathways. plos.org

Western Blot: This assay is used to quantify the amount of a specific protein in a sample. Following an experiment, researchers can use Western blotting to measure changes in the levels of the 5-HT3 receptor or downstream signaling proteins that may be activated (phosphorylated) in response to 2-Methylserotonin. plos.org For example, it has been used to detect the activation of CaMKIIα, a downstream kinase, in brainstem samples from shrews treated with 2-Methylserotonin. plos.org

RT-PCR (Reverse Transcription-Polymerase Chain Reaction): This technique measures the amount of messenger RNA (mRNA) for a specific gene, providing an indication of gene expression. It can be used to study how different conditions might affect the expression of the genes that code for the 5-HT3 receptor subunits.

Pharmacological Dissection Using Selective Receptor Antagonists and Agonists

To ensure that the observed effects of 2-Methylserotonin are mediated specifically through the 5-HT3 receptor, researchers use a strategy of pharmacological dissection.

This involves using a combination of selective compounds to either block or mimic the effects of 2-Methylserotonin. Highly selective 5-HT3 receptor antagonists, such as ondansetron, tropisetron, and palonosetron, are crucial tools in this process. nih.govplos.org If an effect produced by 2-Methylserotonin is prevented or reversed by one of these antagonists, it provides strong evidence that the effect is mediated by the 5-HT3 receptor. nih.govplos.org For example, the stimulus properties of 2-Methylserotonin in rats were potently antagonized by the 5-HT3 antagonist ICS 205-930. nih.gov Similarly, vomiting induced by 2-Methylserotonin in the least shrew can be suppressed by palonosetron. plos.org Comparing the effects of 2-Methylserotonin with other 5-HT3 agonists, such as 1-(m-chlorophenyl)biguanide, can also help to characterize the receptor's function. nih.gov

Genetic Manipulation Techniques (e.g., siRNA) for Receptor Function Elucidation

The specificity of 2-Methylserotonin maleate salt as a potent agonist for the 5-hydroxytryptamine-3 (5-HT3) receptor makes it a valuable pharmacological tool. nih.govnih.gov To dissect the precise physiological roles of the 5-HT3 receptor, researchers have turned to genetic manipulation techniques, such as RNA interference (RNAi), including small interfering RNA (siRNA), and gene knockout models. These advanced methodologies allow for the targeted reduction or complete elimination of receptor expression, thereby enabling a clearer understanding of its function in complex biological systems.

While direct studies employing siRNA knockdown specifically in conjunction with 2-Methylserotonin to elucidate 5-HT3 receptor function are not extensively detailed in currently available literature, the principles of this approach are well-established. Genetic knockdown experiments, in general, have been conducted with a notable reduction in the expression of the target gene, often between 30% to 50%, using techniques like siRNA and short-hairpin RNA (shRNA). For instance, studies on the related 5-HT2A receptor have successfully used siRNA to achieve a significant decrease in receptor mRNA levels, leading to observable changes in cellular processes.

The functional relevance of the 5-HT3 receptor has been significantly clarified through the use of genetic knockout mice, where the gene encoding the 5-HT3A subunit is deleted. These knockout models have demonstrated the critical role of this subunit in the development of behavioral sensitization to substances like cocaine. nih.gov This suggests that the neuro-adaptations mediated by the 5-HT3 receptor are crucial for the expression of certain drug-induced behaviors. nih.gov

Furthermore, research utilizing antisense oligonucleotides, another method of genetic intervention, to inhibit the expression of the 5-HT3A receptor subunit has provided insights into its physiological roles. Such techniques have been proposed as part of a multidisciplinary approach to describe the detailed relevance of 5-HT3 receptors in neuronal function at both the molecular and cellular levels.

The activation of the 5-HT3 receptor by agonists like 2-Methylserotonin is known to induce a variety of physiological responses, including nausea and vomiting. nih.govplos.org Studies have shown that 2-Methylserotonin can induce emesis through the activation of 5-HT3 receptors, a process that involves downstream signaling pathways. plos.org The use of genetic techniques to silence the 5-HT3 receptor would be instrumental in dissecting these pathways. By observing the blunted or absent response to 2-Methylserotonin application after siRNA-mediated knockdown of the 5-HT3 receptor, researchers can confirm the receptor's role in a specific physiological process and investigate the subsequent signaling cascade.

In preclinical models, 5-HT3 receptor agonists have been shown to influence behaviors associated with mood and anxiety. nih.govresearchgate.net The application of genetic manipulation in these models would allow for a more precise attribution of these behavioral outcomes to the 5-HT3 receptor. For example, if a specific behavioral effect of 2-Methylserotonin is absent in animals treated with siRNA targeting the 5-HT3 receptor, it provides strong evidence for the receptor's direct involvement.

The table below summarizes the effects of genetic manipulation of the 5-HT3 receptor, providing a framework for understanding how these techniques elucidate the functions targeted by agonists like 2-Methylserotonin.

| Genetic Manipulation Technique | Model System | Key Finding | Implication for 2-Methylserotonin Action |

| Gene Knockout (5-HT3A subunit) | Mice | Blunted induction of cocaine sensitization. nih.gov | The 5-HT3 receptor is crucial for the neurobehavioral adaptations that can be triggered by substances acting on this receptor. |

| Antisense Oligonucleotides | Proposed for neuronal tissue | A method to explore the role of 5-HT3 receptors in neuronal development. | Provides a tool to investigate the developmental effects of 5-HT3 receptor activation by agonists. |

Future Directions and Emerging Research Avenues

High-Throughput Screening for Novel 5-HT3 Receptor Modulators and Ligands

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of millions of chemical, genetic, or pharmacological tests. wikipedia.orgbeckman.com This technology is pivotal for identifying novel molecules that can modulate the 5-HT3 receptor. Future HTS campaigns can be designed to identify new agonists, antagonists, or allosteric modulators with improved selectivity and efficacy.

The process involves several key stages:

Target and Library Selection : The 5-HT3 receptor serves as the biological target. Large, diverse compound libraries are compiled for screening. opentrons.com

Assay Development : A robust and sensitive assay is created to measure the effect of library compounds on the 5-HT3 receptor. This could be a cell-based assay measuring ion flux or changes in membrane potential upon receptor activation. nih.gov

Automation : Robotic systems are used to handle the large volume of samples, ensuring precision and reproducibility. wikipedia.org

Data Analysis : The vast amount of data generated is analyzed to identify "hits"—compounds that exhibit the desired activity. These hits then undergo further validation and optimization. opentrons.com

By employing HTS, researchers can move beyond classical ligands like 2-methylserotonin to discover novel chemical scaffolds that may offer therapeutic advantages.

Table 1: High-Throughput Screening (HTS) Workflow

| Stage | Description | Key Considerations |

|---|---|---|

| Assay Development | Designing a sensitive and reliable method to measure 5-HT3 receptor activity. | Choice of cell line, fluorescent or luminescent reporters, and signal-to-noise ratio. |

| Library Screening | Testing a large collection of diverse chemical compounds for activity. | Library size and diversity, compound concentration, and control wells. |

| Hit Identification | Identifying compounds that show significant activity from the primary screen. | Statistical analysis, setting activity thresholds, and eliminating false positives. |

| Hit Confirmation | Re-testing initial hits to confirm their activity and potency. | Dose-response curves and confirmation in orthogonal assays. |

| Lead Optimization | Modifying the chemical structure of confirmed hits to improve their properties. | Structure-activity relationship (SAR) studies, selectivity, and pharmacokinetic properties. |

Comprehensive Structural Biology of 2-Methylserotonin Maleate (B1232345) Salt with the 5-HT3 Receptor

A detailed understanding of the molecular interactions between 2-methylserotonin and the 5-HT3 receptor is crucial for rational drug design. The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels, composed of five subunits arranged around a central ion pore. researchgate.netwikipedia.orgnih.gov The binding site for agonists and antagonists is located at the interface between subunits in the extracellular domain. nih.gov

Future research should focus on obtaining high-resolution crystal or cryo-electron microscopy (cryo-EM) structures of the 5-HT3 receptor in complex with 2-methylserotonin. These structures would provide precise information about the key amino acid residues involved in binding and the conformational changes that lead to channel opening. embopress.org This structural insight is invaluable for designing new ligands with tailored properties.

Key structural features of the 5-HT3 receptor include:

Extracellular Domain (ECD) : Contains the ligand-binding site formed by six loops (A-F) from adjacent subunits. researchgate.netnih.gov

Transmembrane Domain (TMD) : Forms the ion channel pore and the gate that controls ion flow. wikipedia.org

Intracellular Domain (ICD) : Involved in receptor trafficking and modulation by intracellular signaling molecules. wikipedia.org

Understanding how 2-methylserotonin engages with the binding loops and induces a conformational change that opens the ion channel will be a significant step forward. embopress.org

Investigation of 5-HT3 Receptor Subunit Compositional Impact on Compound Efficacy

The 5-HT3 receptor exhibits molecular diversity through the assembly of different subunits. While the 5-HT3A subunit can form functional homomeric receptors, it can also co-assemble with 5-HT3B, 5-HT3C, 5-HT3D, or 5-HT3E subunits to form heteromeric receptors. wikipedia.orgnih.gov These different subunit combinations result in receptors with distinct pharmacological and biophysical properties. nih.govmdpi.com

For instance, heteromeric 5-HT3A/B receptors show different single-channel conductance, faster kinetics, and lower calcium permeability compared to homomeric 5-HT3A receptors. mdpi.com The efficacy and potency of agonists, including 2-methylserotonin, can vary significantly depending on the subunit composition of the receptor. mdpi.com

Future research must systematically characterize the activity of 2-methylserotonin and other novel modulators on the full range of known 5-HT3 receptor subunit combinations. This will provide a more complete picture of their pharmacological profiles and help to identify subunit-selective compounds, which could offer more targeted therapeutic effects with fewer side effects.

Table 2: Properties of 5-HT3 Receptor Subunit Compositions

| Receptor Composition | Key Properties | Agonist/Antagonist Affinity |

|---|---|---|

| Homomeric 5-HT3A | High calcium permeability, slower kinetics. | Generally serves as the baseline for comparison. |

| Heteromeric 5-HT3A/B | Lower calcium permeability, faster kinetics, larger single-channel conductance. mdpi.com | Can display altered affinity and efficacy for various ligands compared to 5-HT3A. mdpi.com |

| Other Heteromers (C, D, E) | Less characterized, but expected to confer unique properties. mdpi.com | Largely unexplored, representing a key area for future investigation. |

Exploration of Cross-Talk with Other Neurotransmitter Systems and Signaling Pathways

Activation of 5-HT3 receptors does not occur in isolation; it significantly influences the activity of other neurotransmitter systems. 5-HT3 receptors are located on nerve terminals and can modulate the release of various neurotransmitters, including dopamine (B1211576), acetylcholine (B1216132), GABA, and glutamate. nih.govnih.govresearchgate.net

Future studies should aim to:

Map the specific neuronal circuits where 5-HT3 receptors modulate the release of other neurotransmitters.

Investigate the functional consequences of this cross-talk in various brain regions. nih.gov

Explore how these interactions contribute to the potential therapeutic effects of 5-HT3 receptor modulators in different disorders.

The serotonin (B10506) system is known to interact with most other neurochemical systems in the central nervous system, and understanding these interactions is fundamental to developing new therapeutic strategies. researchgate.net

Translational Potential of 5-HT3 Receptor Agonism Beyond Current Research Tools

While 5-HT3 receptor antagonists are well-established clinically for treating nausea and vomiting, the therapeutic potential of 5-HT3 receptor agonists is much less explored. nih.govembopress.org Currently, compounds like 2-methylserotonin are primarily used in preclinical research. mdpi.com However, agonism of the 5-HT3 receptor could hold therapeutic promise for a range of conditions.

Emerging areas of interest for the translational potential of 5-HT3 receptor agonists include:

Gastrointestinal Disorders : Given the role of 5-HT3 receptors in gut motility, agonists might be beneficial in conditions like constipation-predominant irritable bowel syndrome (IBS). patsnap.com

Neurological and Psychiatric Conditions : By modulating neurotransmitter release in key brain circuits, 5-HT3 agonists could potentially have applications in treating depression, anxiety, or cognitive disorders. patsnap.com

Pain Modulation : 5-HT3 receptors are involved in pain signaling, and their activation can sensitize nociceptive pathways. nih.gov Paradoxically, targeted and controlled agonism could potentially be harnessed for therapeutic effect, although this area requires extensive investigation.

The development of new, highly selective 5-HT3 receptor agonists, identified through methods like HTS and guided by structural biology, will be essential to explore these potential applications safely and effectively. Moving beyond the laboratory, the challenge will be to translate the complex pharmacology of 5-HT3 receptor activation into viable therapeutic strategies. patsnap.com

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 2-Methylserotonin maleate salt?

- Methodology : Synthesis typically involves condensation of 2-methylindole derivatives with appropriate precursors, followed by salt formation using maleic acid. Characterization includes:

- X-ray crystallography (using SHELX software for structure refinement ).

- High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% as per standards ).

- Mass spectrometry and NMR to confirm molecular weight (C₁₁H₁₄N₂O·C₄H₄O₄) and structural integrity .

Q. How does this compound interact with serotonin receptors, and what experimental models validate its selectivity?

- Methodology :

- In vitro receptor binding assays using radiolabeled ligands (e.g., 5-HT₃ or 5-HT₂A receptors) to determine affinity (Kᵢ values) .

- Functional assays (e.g., calcium flux or electrophysiology) in transfected cell lines expressing specific receptor subtypes .

- Cross-validation with antagonists like WAY-100,635 maleate to confirm receptor specificity .

Advanced Research Questions

Q. How can researchers address stability challenges of this compound in formulation studies?

- Methodology :

- Accelerated stability testing under varying pH, temperature, and humidity to identify degradation pathways (e.g., maleate ester hydrolysis ).

- Comparative salt studies : Evaluate alternative counterions (e.g., besylate or hydrochloride) if maleate exhibits instability, as demonstrated in amlodipine maleate research .

- Solid-state characterization (e.g., differential scanning calorimetry, X-ray diffraction) to assess crystalline form stability .

Q. What experimental designs resolve contradictions in pharmacokinetic data between free base and salt forms of serotonin analogs?

- Methodology :

- Crossover studies in animal models comparing bioavailability (AUC, Cₘₐₓ) of 2-Methylserotonin free base vs. maleate salt under controlled conditions (e.g., with/without proton-pump inhibitors, as in domperidone studies ).

- Compartmental pharmacokinetic modeling to account for differences in dissolution rates and ion-pair effects .

Q. How can crystallographic data resolve ambiguities in the maleate counterion’s role in receptor binding?

- Methodology :

- Co-crystallization studies : Solve the structure of 2-Methylserotonin maleate bound to target receptors (e.g., 5-HT₃) using SHELXL for refinement .

- Molecular dynamics simulations to compare binding energies of maleate vs. other counterions .

Q. What strategies optimize in vivo experimental protocols to mitigate off-target effects of 2-Methylserotonin maleate?

- Methodology :

- Dose-response profiling in rodent models to establish ED₅₀ and LD₅₀ thresholds .

- Combination studies with selective antagonists (e.g., SB-269970 for 5-HT₇) to isolate receptor-specific effects .

- Microdialysis in brain regions (e.g., hippocampus) to monitor serotonin release dynamics .

Data Analysis and Reproducibility

Q. How should researchers validate purity claims for commercially sourced this compound?

- Methodology :

- Independent HPLC-UV/Vis verification using protocols from USP standards (e.g., <2% impurities) .

- Karl Fischer titration to quantify residual solvents or moisture .

Q. What statistical approaches are recommended for reconciling contradictory results in receptor affinity studies?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。